molecular formula C8H6BrN3 B1377912 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine CAS No. 1352395-21-1

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine

Cat. No.: B1377912
CAS No.: 1352395-21-1
M. Wt: 224.06 g/mol
InChI Key: BZTRWGZEKVXBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Subsequent cyclization and functional group transformations yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a valuable tool in cancer research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

(4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTRWGZEKVXBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2C=N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Reactant of Route 2
Reactant of Route 2
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Reactant of Route 3
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Reactant of Route 4
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Reactant of Route 5
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Reactant of Route 6
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.